
4,5-Dimethyl-1-prop-2-ynylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Dimethyl-1-prop-2-ynylimidazole is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole rings are key components to functional molecules that are used in a variety of everyday applications . The compound is also known as 1,3-diazole .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Chemical Reactions Analysis
Imidazoles are utilized in a diverse range of applications due to their versatility and utility . The bonds constructed during the formation of the imidazole are key to its function . The reaction mechanisms involved in the synthesis of imidazoles are complex and involve multiple steps .Scientific Research Applications
Spectroscopic Characterization and Reactivity Study
A comprehensive spectroscopic characterization and reactivity study of imidazole derivatives, including compounds closely related to 4,5-Dimethyl-1-prop-2-ynylimidazole, was conducted. This involved solvent-free synthesis pathways, experimental measurements (IR, FT-Raman, NMR), and computational methods (DFT, molecular dynamics simulations). The research highlighted the compounds' interactions with water molecules and their potential for electrophilic attack, showcasing their reactivity and possible applications in designing materials with specific properties (Hossain et al., 2018).
Catalysis and Synthesis
Investigations into the catalytic activity of imidazole derivatives for one-pot synthesis of tetrasubstituted imidazoles as local anesthetic agents have been reported. The study utilized β-cyclodextrin-propyl sulfonic acid in a solvent-free medium, highlighting the efficiency and potential of imidazole derivatives in facilitating chemical reactions with significant yields (Ran et al., 2015).
Antimicrobial and Antiproliferative Activities
A study on Schiff bases derived from 1,3,4-thiadiazole compounds, a pharmacological scaffold, revealed that certain imidazole derivatives possess high DNA protective ability against oxidative damage and strong antimicrobial activity. Additionally, these compounds exhibited cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents (Gür et al., 2020).
Molecular Dynamics and Solvation Studies
Research into the solvation of small molecules in imidazolium ionic liquids, including dimethylimidazolium chloride, through molecular dynamics simulations, offers insights into the interactions and local structures of imidazole derivatives. This work is crucial for understanding the solvation processes and designing ionic liquids with specific solvation characteristics (Hanke et al., 2002).
Advanced Material Synthesis
The synthesis and characterization of silver(I), gold(I), and gold(III) complexes containing 4,5-dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene highlight the utility of imidazole derivatives in creating materials with potential applications in catalysis, materials science, and nanotechnology (Gaillard et al., 2009).
properties
IUPAC Name |
4,5-dimethyl-1-prop-2-ynylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-5-10-6-9-7(2)8(10)3/h1,6H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUFCVKUFALPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2752737.png)

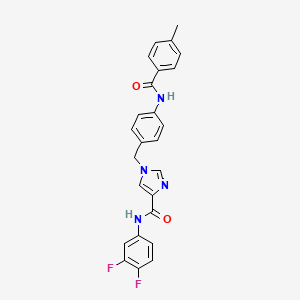
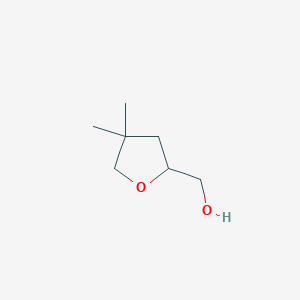
![2,3-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2752742.png)
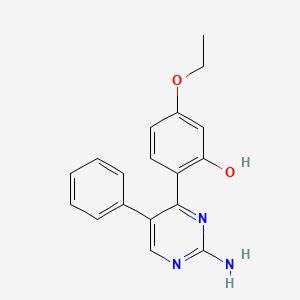
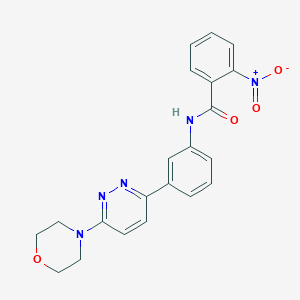
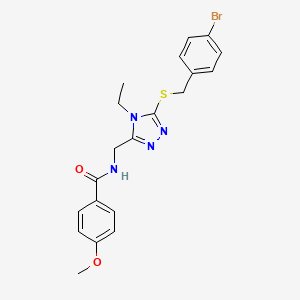
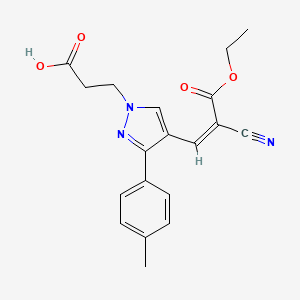
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2752750.png)
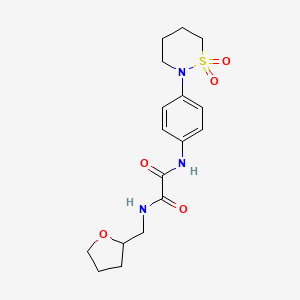
![methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752755.png)
![3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2752756.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2752757.png)